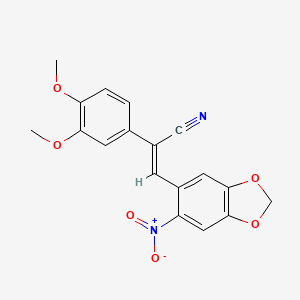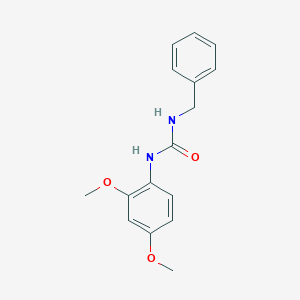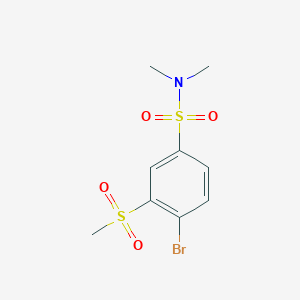
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile, also known as DMBA-NBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles, which are organic compounds that contain a nitrile group attached to an acrylic group. DMBA-NBO has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are known to play a role in cancer cell proliferation. Additionally, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and high yields. Additionally, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied and its properties and potential applications are well understood. However, there are also some limitations to the use of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments. This compound is highly reactive and can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile. One potential direction is the development of new cancer therapies based on the anti-cancer activity of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile and to identify its molecular targets. This compound also has potential applications in the treatment of autoimmune diseases and in the modulation of the immune system, which could be explored in future research. Finally, the synthesis and optimization of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile derivatives could lead to the development of new compounds with enhanced properties and potential applications.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 3,4-dimethoxyphenylacetonitrile with 6-nitro-1,3-benzodioxole in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes a cyclization reaction to yield the final product. The synthesis of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been optimized to yield high purity and high yields, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile is in the field of cancer research. 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-23-15-4-3-11(6-16(15)24-2)13(9-19)5-12-7-17-18(26-10-25-17)8-14(12)20(21)22/h3-8H,10H2,1-2H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPFRWHPAUQCI-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![8-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5377023.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-9-octadecenamide](/img/structure/B5377053.png)
![3,5-dichloro-4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5377055.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)
![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5377099.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5377109.png)
![4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)